Auraptene Demonstrates Superior Cytotoxic Potency Against MCF-7 Breast Cancer Cells Compared to Herniarin, Umbelliferone, and Umbelliprenin
In a direct comparative analysis against the MCF-7 breast carcinoma cell line, auraptene was found to be significantly more cytotoxic than the closely related natural coumarins herniarin and umbelliferone. The study quantified the dose required to inhibit 50% of cell growth (IC50) for auraptene, herniarin, umbelliferone, and umbelliprenin, establishing a clear potency hierarchy [1].
| Evidence Dimension | Cytotoxicity (50% cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 59.7 µM |
| Comparator Or Baseline | Herniarin IC50 = 207.6 µM; Umbelliferone IC50 = 476.3 µM; Umbelliprenin IC50 = 73.4 µM |
| Quantified Difference | Auraptene is 3.5-fold more potent than herniarin and 8.0-fold more potent than umbelliferone. |
| Conditions | MCF-7 breast carcinoma cell line, 48h treatment, MTT assay [1] |
Why This Matters
For research groups investigating breast cancer, auraptene's nearly 3.5-fold higher potency over herniarin and 8-fold higher potency over umbelliferone ensures more efficient target engagement and reduces the amount of compound required per assay, optimizing research budgets.
- [1] Mousavi SH, Davari AS, Iranshahi M, Sabouri-Rad S, Tayarani-Najaran Z. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line. Avicenna J Phytomed. 2015;5(6):520-530. View Source
